

# N,N-Dimethylsulfanilic acid chemical structure

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## Compound of Interest

**Compound Name:** *4-(dimethylamino)benzenesulfonic acid*

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An In-Depth Technical Guide to N,N-Dimethylsulfanilic Acid: Structure, Properties, and Synthesis

## Abstract

N,N-Dimethylsulfanilic acid, also known as **4-(dimethylamino)benzenesulfonic acid**, is a substituted aromatic compound of significant interest in various chemical and biological domains. Its unique molecular architecture, characterized by the presence of both a strongly basic dimethylamino group and a strongly acidic sulfonic acid group, dictates its physicochemical properties and reactivity. This guide provides a comprehensive technical overview of the chemical structure of N,N-Dimethylsulfanilic acid, delving into its zwitterionic nature, spectroscopic signature, and established synthetic protocols. By elucidating the causality behind its properties and experimental methodologies, this document serves as a foundational resource for professionals engaged in organic synthesis, materials science, and biochemical research.

## Chemical Identity and Nomenclature

N,N-Dimethylsulfanilic acid is systematically identified by several names and registry numbers, which are crucial for accurate literature searching and regulatory compliance. Its primary precursor is N,N-dimethylaniline.<sup>[1]</sup>

Identifier	Value	Source
CAS Number	121-58-4	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	4-(dimethylamino)benzenesulfonic acid	N/A
Synonyms	N,N-Dimethylsulfanilic Acid, 4-(Dimethylamino)benzenesulphonic acid	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub> S	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	201.24 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	KZVBBVPCVQEYQK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
Canonical SMILES	CN(C)c1ccc(cc1)S(=O)(=O)O	<a href="#">[4]</a> <a href="#">[5]</a>

## Molecular Structure and Physicochemical Properties

The functionality and behavior of N,N-Dimethylsulfanilic acid are direct consequences of its molecular structure. Understanding its electronic and spatial arrangement is key to predicting its reactivity and applications.

### Core Chemical Structure

The molecule is built upon a central benzene ring, substituted at the 1- and 4- (para) positions.

- **Dimethylamino Group (-N(CH<sub>3</sub>)<sub>2</sub>):** Located at position 1, this tertiary amine group is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic substitution.
- **Sulfonic Acid Group (-SO<sub>3</sub>H):** Positioned at the para-position (position 4), this is a strongly acidic, electron-withdrawing group. Its presence significantly influences the molecule's

polarity and solubility.

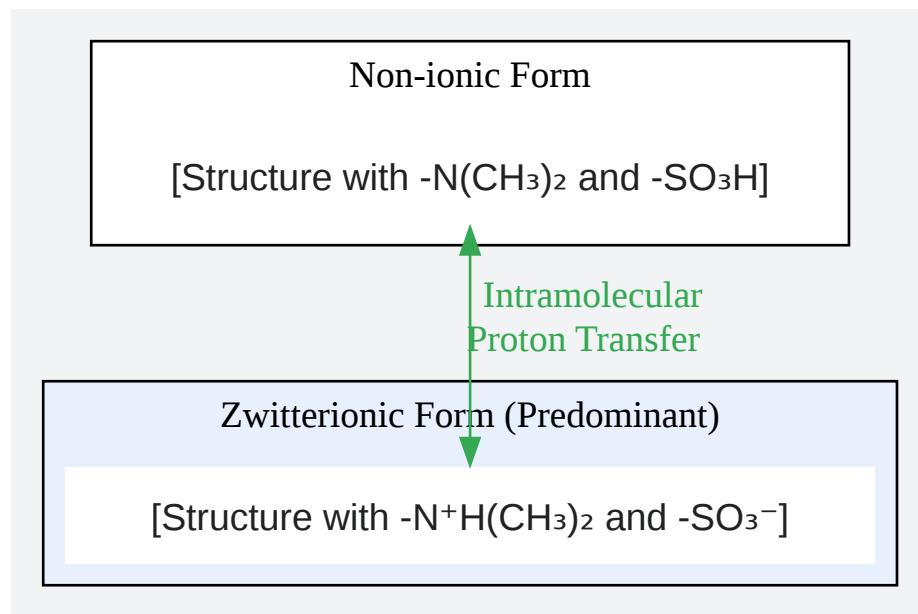
The molecule is achiral, possessing a plane of symmetry through the C1-C4 axis.[4]

Caption: 2D structure of N,N-Dimethylsulfanilic acid.

## The Zwitterionic State: An Internal Salt

A defining characteristic of N,N-Dimethylsulfanilic acid is its existence as a zwitterion, or inner salt.[6][7] A zwitterion is a neutral molecule that contains an equal number of positive and negative charges on different functional groups.[6] In this case, the highly acidic proton of the sulfonic acid group ( $-\text{SO}_3\text{H}$ ) is transferred to the basic lone pair of electrons on the dimethylamino nitrogen atom ( $-\text{N}(\text{CH}_3)_2$ ).

This intramolecular acid-base reaction results in a negatively charged sulfonate group ( $-\text{SO}_3^-$ ) and a positively charged quaternary ammonium group ( $-\text{N}^+\text{H}(\text{CH}_3)_2$ ). While an equilibrium exists, the zwitterionic form is the predominant species in the solid state and in neutral aqueous solutions, a phenomenon also observed in common amino acids.[8]



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Caption: Equilibrium between non-ionic and zwitterionic forms.

## Physicochemical Properties

The zwitterionic structure imparts properties more typical of ionic salts than neutral organic molecules. This includes a high melting point and significant polarity.

Property	Value	Source
Physical Form	White to off-white solid	[2][9]
Melting Point	270-270.5 °C (decomposes)	[1][10]
Density	~1.339 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in water	[11]
Storage Temp.	Room Temperature	[2][10]

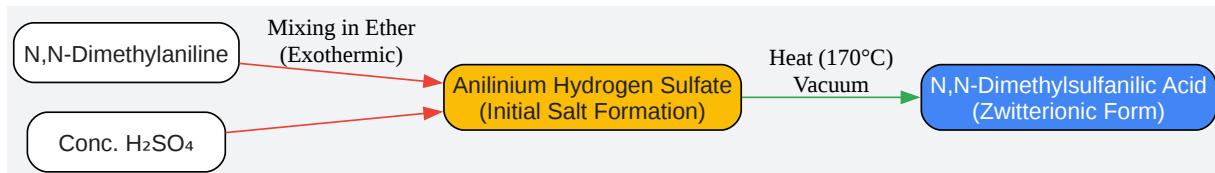
**Causality Insight:** The high melting point is a direct result of the strong electrostatic attractions between the positive and negative poles of adjacent zwitterions in the crystal lattice. These ionic forces require significantly more energy to overcome than the van der Waals forces present in non-ionic organic compounds of similar molecular weight.

## Synthesis and Mechanistic Insights

The most common and direct synthesis of N,N-Dimethylsulfanilic acid is the electrophilic sulfonation of N,N-dimethylaniline.

### Synthetic Route: Electrophilic Sulfonation

The reaction proceeds by treating N,N-dimethylaniline with concentrated sulfuric acid. The dimethylamino group is a potent ortho, para-directing activator. However, the extreme steric bulk of the incoming sulfonyl group (-SO<sub>3</sub>H) strongly disfavors substitution at the ortho positions adjacent to the already bulky dimethylamino group. Consequently, the reaction exhibits high regioselectivity, yielding the para-substituted product almost exclusively.



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Caption: High-level workflow for the synthesis of N,N-Dimethylsulfanilic acid.

## Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[\[2\]](#) It is a self-validating system where the physical properties of the final product (e.g., melting point) confirm successful synthesis.

Materials:

- N,N-dimethylaniline (20 g, 165.29 mmol)
- Concentrated Sulfuric Acid (98%, 16.1 g, 161.00 mmol)
- Diethyl Ether (200 mL total)
- 250 mL three-necked round-bottomed flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle with temperature control
- Rotary evaporator
- Vacuum source

Procedure:

- Salt Formation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add a solution of N,N-dimethylaniline (20 g) in diethyl ether (40 mL). Place the flask in an ice bath to control the exothermic reaction.

- Expertise Insight: The initial reaction between the strong base (dimethylaniline) and strong acid (sulfuric acid) is highly exothermic. The ice bath prevents overheating and potential side reactions. Ether is used as a non-reactive solvent to facilitate mixing and heat dissipation.
- Acid Addition: Slowly add a solution of concentrated sulfuric acid (16.1 g) in diethyl ether (160 mL) dropwise from a dropping funnel over 30-45 minutes with continuous stirring. A precipitate of N,N-dimethylanilinium sulfate will form.
- Solvent Removal: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Remove the diethyl ether using a rotary evaporator.
- Thermal Rearrangement (Sulfonylation): Equip the flask for heating under vacuum. Heat the resulting solid mixture to 170 °C under vacuum with continuous stirring for 4 hours.
  - Expertise Insight: The high temperature provides the necessary activation energy for the electrophilic aromatic substitution (sulfonylation) to occur. The vacuum removes water formed during the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.
- Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white solid is the crude N,N-Dimethylsulfanilic acid. The product can be purified by recrystallization from hot water if necessary. The yield is reported to be approximately 32%.[\[2\]](#)

## Spectroscopic Characterization

Confirming the identity and purity of the synthesized product requires spectroscopic analysis. The predicted data serves as a reference for experimental validation.

Technique	Expected Observations
<sup>1</sup> H NMR	A singlet at ~3.0 ppm (6H, integrating to the two -CH <sub>3</sub> groups). Two doublets in the aromatic region (7-8 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N <sup>+</sup> -H proton.
IR Spectroscopy	Strong, broad absorption around 3000 cm <sup>-1</sup> due to the N <sup>+</sup> -H stretch. Characteristic strong S=O stretching bands for the sulfonate group (-SO <sub>3</sub> <sup>-</sup> ) around 1250-1150 cm <sup>-1</sup> and 1050-1000 cm <sup>-1</sup> . Aromatic C=C stretching peaks around 1600 and 1475 cm <sup>-1</sup> .
Mass Spectrometry	Molecular ion peak [M] <sup>+</sup> at m/z = 201.24.

## Applications and Research Significance

N,N-Dimethylsulfanilic acid is more than a simple organic molecule; it is a versatile building block and a compound with noted biological activity.

- **Azo Dye Synthesis:** It is a key intermediate in the synthesis of important pH indicators and dyes. For example, it is used in the azo coupling reaction with a diazotized sulfanilic acid to produce methyl orange, a widely used indicator in titrations.[\[12\]](#)
- **Biochemical Research:** The compound has been identified as a weak inhibitor of yeast sirtuins.[\[2\]](#)[\[13\]](#) Sirtuins are a class of proteins involved in metabolic regulation, and inhibitors are valuable tools for studying their function and for potential therapeutic development.
- **Organic Synthesis:** As a bifunctional molecule, it can be used as a starting material for more complex derivatives in pharmaceutical and materials science research.

## Safety and Handling

As with any chemical reagent, proper handling of N,N-Dimethylsulfanilic acid is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

Hazard Class	GHS Statements
Pictogram	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

**Handling Recommendations:** Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[11\]](#)

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